molecular formula C8H13NO2 B048748 Tetramethylsuccinimide CAS No. 3566-61-8

Tetramethylsuccinimide

Cat. No. B048748
CAS RN: 3566-61-8
M. Wt: 155.19 g/mol
InChI Key: XGJPUQFWFRCCFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetramethylsuccinimide often involves the use of tetramethylsuccinic anhydride to protect exocyclic amines in purine derivatives. This process results in high regiochemical control during glycosylations, especially effective in 3-substituted purines where access to the desired glycosylation site is sterically hindered (Arico, Calhoun, Salandria, & McLaughlin, 2010). Additionally, N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids react with active methylene compounds to produce tetramic acids, highlighting a route for the synthesis of N-alkoxycarbonyl-3-substituted tetramic acids and functionalized enols (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996; Detsi, Micha‐Screttas, & Igglessi-Markopoulou, 1998).

Molecular Structure Analysis

The molecular structure of tetramethylsuccinic anhydride, a precursor to tetramethylsuccinimide, exhibits nonplanar geometry with specific torsional angles, as determined by gas electron diffraction studies. This structure plays a crucial role in its chemical behavior and reactivity (Almenningen, Fernholt, Rustad, & Seip, 1976).

Chemical Reactions and Properties

Tetramethylsuccinimide serves as a directing/protecting group in synthetic chemistry, enabling selective reactions in complex molecular environments. It demonstrates particular efficacy in purine glycosylations, where it provides regiochemical control (Arico et al., 2010). The compound's reactions with active methylene compounds under basic conditions to produce N-alkoxycarbonyl tetramic acids further illustrate its versatility in organic synthesis (Detsi et al., 1996).

Physical Properties Analysis

While specific studies detailing the physical properties of tetramethylsuccinimide were not identified, the related studies on its synthesis, molecular structure, and chemical properties suggest it possesses characteristics conducive to its use as a protective group and in facilitating organic reactions. The physical properties would likely include solubility parameters, melting point, and possibly crystal structure related to its nonplanar ring structure.

Chemical Properties Analysis

Tetramethylsuccinimide exhibits unique chemical properties that make it a useful reagent in organic synthesis. Its ability to act as a protecting group for exocyclic amines and to direct glycosylation reactions with high regiochemical control highlights its utility in the synthesis of complex organic molecules (Arico et al., 2010). The compound's involvement in the synthesis of N-alkoxycarbonyl-3-substituted tetramic acids from N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids demonstrates its chemical versatility and reactivity (Detsi et al., 1996).

Scientific Research Applications

  • Purine Glycosylations

    Tetramethylsuccinimide has been found effective in protecting 6-aminopurine derivatives, which allows high regiochemical control at N9 during purine glycosylations. This application is significant in the field of organic chemistry, particularly in synthesizing nucleoside analogs and other related compounds (Arico, Calhoun, Salandria, & McLaughlin, 2010).

  • Thalamic Neurones Study

    In a study related to epilepsy, it was found that anticonvulsant succinimides (a category to which Tetramethylsuccinimide belongs) block low-threshold calcium currents in thalamic neurons. This finding suggests a potential mechanism of action for these compounds in treating petit mal epilepsy (Coulter, Huguenard, & Prince, 1990).

  • Immunoassay for Neurotoxins

    Tetramethylsuccinimide has been used in the development of immunoassays for detecting and quantifying neurotoxins, such as Tetramethylenedisulfotetramine. This application is particularly relevant in public health for the rapid detection of toxic substances (Vasylieva, Barnych, Rand, Inceoğlu, Gee, & Hammock, 2017).

  • Gaseous Structure Analysis

    Research on the structure of gaseous tetramethylsuccinic anhydride (a derivative of Tetramethylsuccinimide) reveals a nonplanar ring structure. This information is crucial for understanding the chemical and physical properties of such compounds (Almenningen, Fernholt, Rustad, & Seip, 1976).

  • Tetramethylenedisulfotetramine Neurotoxicity

    Studies on Tetramethylenedisulfotetramine, a potent neurotoxin, have been ongoing since 1949. However, no effective antidote or targeted treatment has been developed, highlighting the need for continued research in this area (Lauková, Velíšková, Velíšek, & Shakarjian, 2020).

  • NMDA Receptor Blockade

    Tetramethylenedisulfotetramine alters calcium dynamics in cultured hippocampal neurons. The mitigation of these changes by NMDA receptor blockade and GABA(A) receptor-positive modulation suggests potential therapeutic applications (Cao, Hammock, McCoy, Rogawski, Lein, & Pessah, 2012).

  • Effects on Cortical Neurons

    Research has also investigated the effects of tetramethylsuccinimide on cultured cortical neurons, particularly in the context of its antiepileptic properties (Barnes & Dichter, 1984).

Safety And Hazards

Safety data sheets indicate that Tetramethylsuccinimide may cause respiratory irritation, skin irritation, and serious eye irritation . In case of exposure, it is recommended to move to fresh air, wash off with soap and plenty of water, and seek medical advice .

properties

IUPAC Name

3,3,4,4-tetramethylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(2)5(10)9-6(11)8(7,3)4/h1-4H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJPUQFWFRCCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)C1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189164
Record name 3,3,4,4-Tetramethylsuccinimide
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Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetramethylsuccinimide

CAS RN

3566-61-8
Record name 2,2,3,3-Tetramethylsuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3566-61-8
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Record name 3,3,4,4-Tetramethylsuccinimide
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Record name 3566-61-8
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Record name 3,3,4,4-Tetramethylsuccinimide
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Record name 2,2,3,3-TETRAMETHYLSUCCINIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
JW Arico, AK Calhoun, KJ Salandria… - Organic …, 2010 - ACS Publications
Tetramethylsuccinic anhydride can be used to protect the exocyclic amine of 6-aminopurine derivatives by forming the corresponding tetramethysuccinimide. X-ray crystallography …
Number of citations: 23 pubs.acs.org
WM Mooreb, SD Rossb - actachemscand.org
… -tetrabutylammonium tetramethylsuccinimide complex and CH … of an initial attack by tetramethylsuccinimide anion upon an … reacts rapidly with tetramethylsuccinimide anion to give the …
Number of citations: 0 actachemscand.org
DM Barnes, MA Dichter - Neurology, 1984 - AAN Enterprises
In cultured cortical neurons, ethosuximide (ESM) had unexpected actions for an antiepileptic drug; it slightly diminished the effects of inhibitory neurotransmitters, GABA, and glycine. …
Number of citations: 39 n.neurology.org
M Finkelstein, SA Hart, WM Moore… - … . Series B. Organic …, 1987 - actachemscand.org
… Much to our surprise, the expected and trivial formation of tetramethylsuccinimide was accompanied by products of substitution of solvent CH bonds by tetramethylsuccinimidyl, …
Number of citations: 2 actachemscand.org
L Eberson, P Kubacek - Acta chemica scandinavica (1989), 1990 - actachemscand.org
The reaction between the tetrabutylammonium tetramethylsuccinimide/N-bromotetramethylsuccinimide complex (the T complex) and acetone produces a transient purple colour and an …
Number of citations: 6 actachemscand.org
L Eberson, M Finkelstein, SA Hart, SD Ross - reactions, 1989 - actachemscand.org
… tetramethylsuccinimide and the ¿V-bromotetramethylsuccinimide-tetrabutylammonium tetramethylsuccinimide … by nucleophilic substitution by the tetramethylsuccinimide anion. Imido …
Number of citations: 1 actachemscand.org
L Eberson, P Kubacek - Acta Chemica Scandinavica, 1992 - researchgate.net
In recent years, several novel N-bromomide reactivities have been identified." As an example, N-bromosuccini-mides form complexes with the corresponding succinimi-dates" which are …
Number of citations: 1 www.researchgate.net
RM EDWALDS - Journal of clinical and experimental …, 1958 - pubmed.ncbi.nlm.nih.gov
PM 1090 (alpha, alpha, beta, beta-tetramethylsuccinimide); clinical investigation of a convulsant drug PM 1090 (alpha, alpha, beta, beta-tetramethylsuccinimide); clinical …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
JW Arico, AK Calhoun… - The Journal of Organic …, 2010 - ACS Publications
… of the 2,6-bis(tetramethylsuccinimide) derivative of the parent purine heterocycle 4 with 2-… TMSCl, the N 6 -amino group is protected as the tetramethylsuccinimide (M 4 SI). The O 2 -…
Number of citations: 12 pubs.acs.org
L Eberson, M Lepistö, M Finkelstein… - Acta Chemica …, 1988 - researchgate.net
… The reaction between the N-bromotetramethylsuccinimide-tetrabutylammonium tetramethylsuccinimide … The bromo derivative reacts rapidly with tetramethylsuccinimide anion to …
Number of citations: 7 www.researchgate.net

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